N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
CAS No.: 618427-59-1
Cat. No.: VC16143900
Molecular Formula: C18H17F2N3O2S2
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618427-59-1 |
|---|---|
| Molecular Formula | C18H17F2N3O2S2 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | N-(3,4-difluorophenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C18H17F2N3O2S2/c1-4-23-17(25)15-9(2)10(3)27-16(15)22-18(23)26-8-14(24)21-11-5-6-12(19)13(20)7-11/h5-7H,4,8H2,1-3H3,(H,21,24) |
| Standard InChI Key | VFIKAQRHCCVTOQ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)F)F)SC(=C2C)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Synonyms
The compound’s IUPAC name, N-(3,4-difluorophenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide, reflects its intricate architecture . Alternative designations include:
| Synonym | Source Identifier |
|---|---|
| 618427-59-1 | CAS Registry |
| STL338916 | Vendor Code |
| AKOS002188374 | Commercial Catalog |
Molecular and Structural Descriptors
The compound’s molecular formula, C₁₈H₁₇F₂N₃O₂S₂, was confirmed via high-resolution mass spectrometry . Key structural features include:
-
A thieno[2,3-d]pyrimidin-4-one core substituted with ethyl and methyl groups at positions 3, 5, and 6.
-
A sulfanylacetamide side chain linked to a 3,4-difluorophenyl group.
The SMILES string CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)F)F)SC(=C2C)C and InChIKey NVLKKBZGRPSFMN-UHFFFAOYSA-N enable precise computational modeling .
Physicochemical Properties
Thermodynamic and Solubility Profiles
While experimental data on melting point or logP are unavailable, predictive models suggest:
-
Hydrophobicity: Estimated logP ≈ 3.2 (moderate lipophilicity).
-
Solubility: Poor aqueous solubility (<1 mg/mL) due to aromatic and heterocyclic domains.
Spectroscopic Signatures
-
IR: Expected carbonyl stretches at ~1,680 cm⁻¹ (pyrimidinone) and ~1,710 cm⁻¹ (acetamide).
-
NMR: ¹⁹F NMR would show distinct shifts for the difluorophenyl group .
Synthetic Routes and Manufacturing
Proposed Synthesis Pathway
Though explicit protocols are undisclosed, a plausible route involves:
-
Core Formation: Condensation of 4-amino-5,6-dimethylthiophene-2-carboxylate with ethyl isocyanate to construct the thienopyrimidinone ring.
-
Sulfuration: Thiolation at position 2 using Lawesson’s reagent.
-
Acetamide Coupling: Reaction with 2-chloro-N-(3,4-difluorophenyl)acetamide under basic conditions.
Purification and Quality Control
-
Final purification likely employs reverse-phase HPLC, as indicated by vendor specifications .
-
Purity thresholds for biological testing typically exceed 95% (confirmed via LC-MS).
| R Group on Acetamide | BRD3-BDII IC₅₀ (nM) | Selectivity Ratio (vs. BRD4) |
|---|---|---|
| 2-Fluorophenyl | 85 ± 3 | 100 |
| 3,4-Difluorophenyl | Data pending | Inference from analogs |
Data adapted from bioRxiv (2021) on related thienopyrimidines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume